molecular formula C19H20N2O6S B3303000 N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919662-77-4

N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B3303000
CAS No.: 919662-77-4
M. Wt: 404.4 g/mol
InChI Key: BXWJZGMBORGBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a structurally complex benzamide derivative characterized by a trioxothiazolidine moiety and a 3,4-dimethoxyphenyl substituent. Although direct biological or synthetic data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly as thiazolidinone derivatives are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-12-11-28(24,25)21(19(12)23)15-6-4-5-13(9-15)18(22)20-14-7-8-16(26-2)17(10-14)27-3/h4-10,12H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWJZGMBORGBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxyaniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced by reacting the benzamide intermediate with 4-methyl-2-thioxo-1,3-thiazolidin-3-one under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced thiazolidinone derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Benzamide Derivatives

The target compound shares a benzamide core with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), but differs in substituents. The latter features an N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization, whereas the target compound’s dimethoxyphenyl group may prioritize electronic effects over catalytic utility. The absence of a hydroxy group in the target could reduce hydrogen-bonding capacity but enhance metabolic stability .

Functional Group Variations in Thiazolidinone-Containing Compounds

  • Thioxo vs. Trioxo Thiazolidinone: The target’s 1,1,3-trioxo-thiazolidine group (fully oxidized sulfur) contrasts with 2-thioxo-1,3-thiazolidin-4-one in and . For example, the thioxo group in N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () may participate in redox reactions, whereas the trioxo group in the target likely resists such interactions .
  • Substituent Effects :
    The target’s 3,4-dimethoxyphenyl group differs from dihydrobenzodioxin substituents in . Dimethoxy groups improve lipophilicity (logP ~2.5–3.5) compared to dihydrobenzodioxin’s oxygen-rich structure (logP ~1.8–2.2), suggesting better membrane permeability for the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Substituents Synthetic Yield Key Characteristics
Target Compound Benzamide, trioxothiazolidine 3,4-Dimethoxyphenyl, 4-Me N/A High electron withdrawal, lipophilic
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide, N,O-bidentate 2-Hydroxy-1,1-dimethylethyl Not specified Metal-catalyzed C–H activation
Compound 5 () Thioxothiazolidinone, quinazolinone Phenyl, acetamide Not specified Redox-active thioether linkage
Compound 9m () Thioxothiazolidinone Dihydrobenzodioxin 7% Low yield, oxygen-rich substituents

Table 2: Hypothetical Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors
Target Compound ~444.5 ~3.2 1 (amide NH)
Compound ~237.3 ~1.8 2 (amide NH, OH)
Compound 9m () ~495.6 ~2.0 1 (amide NH)

Research Findings and Implications

Electronic Effects : The trioxothiazolidine group in the target compound likely enhances stability and electrophilic character compared to thioxo analogues, making it a candidate for enzyme inhibition (e.g., carbonic anhydrase) .

Synthetic Challenges: Low yields in suggest that sterically hindered thiazolidinone derivatives require optimized protocols, such as microwave-assisted synthesis or flow chemistry .

Biological Potential: The dimethoxyphenyl group may improve blood-brain barrier penetration relative to dihydrobenzodioxin derivatives, positioning the target compound for central nervous system drug development .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic compound that belongs to the class of thiazolidinone derivatives. Its structure includes a benzamide core and a thiazolidinone ring, which are known for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, especially as an anti-inflammatory and anticancer agent.

Chemical Structure

The IUPAC name of the compound is this compound. The molecular formula is C19H20N2O6SC_{19}H_{20}N_{2}O_{6}S, with a molecular weight of approximately 396.44 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. The exact mechanism involves binding to these targets and altering their activity, leading to therapeutic effects.

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. In studies involving various cancer cell lines, compounds similar to this compound have shown promising results:

Compound Cancer Cell Line Inhibition Percentage
4gMOLT-4 (Leukemia)84.19%
4pSF-295 (CNS Cancer)72.11%
3gRPMI-8226 (Leukemia)Similar activity

These results suggest that the compound could be evaluated further for its potential as an effective anticancer agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties stem from its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The inhibition of these enzymes can lead to a reduction in inflammatory mediators and thus alleviate symptoms associated with inflammatory diseases.

Case Studies

A study published in the Journal of Research in Pharmacy highlighted the synthesis and biological evaluation of thiazolidinone derivatives. The study found that certain derivatives exhibited significant growth inhibition against various cancer cell lines using the Sulforhodamine B (SRB) assay method. Notably, compounds with specific substitutions on the thiazolidinone ring showed enhanced anticancer activity compared to others.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzamide Core : Reacting 3,4-dimethoxyaniline with benzoyl chloride.
  • Introduction of Thiazolidinone Ring : Reacting the benzamide intermediate with 4-methyl-2-thioxo-1,3-thiazolidin-3-one under acidic conditions.

These synthetic routes can be optimized for yield and purity through various techniques such as high-throughput screening and continuous flow reactors.

Comparison with Similar Compounds

The biological activity of this compound can be compared with its analogs:

Compound Structure Biological Activity
N-(3,4-dimethoxyphenyl)-3-(4-methylthiazolidine)Benzamide + ThiazolidineAnticancer and anti-inflammatory
N-(4-carbamoylphenyl)-3-(4-methylthiazolidine)Benzamide + ThiazolidineStudied for similar properties

These comparisons highlight the unique properties imparted by different substituents on the benzamide core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.